1-((1-(Benzo[b]thiophen-3-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate
Description
Properties
IUPAC Name |
[1-[1-(1-benzothiophen-3-yl)propan-2-ylamino]-2-methyl-1-oxopropan-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-11(18-16(20)17(3,4)21-12(2)19)9-13-10-22-15-8-6-5-7-14(13)15/h5-8,10-11H,9H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENKRAGRVWUQLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C(C)(C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Benzo[b]thiophen-3-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate typically involves multi-step organic reactions. One common approach is the condensation of benzo[b]thiophene derivatives with appropriate amines and acylating agents. For instance, the reaction might start with the formation of a benzo[b]thiophene intermediate, followed by its reaction with 1-(propan-2-yl)amine under controlled conditions to form the desired amine derivative. This intermediate can then be acylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
1-((1-(Benzo[b]thiophen-3-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzo[b]thiophene ring .
Scientific Research Applications
1-((1-(Benzo[b]thiophen-3-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-((1-(Benzo[b]thiophen-3-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets. The benzo[b]thiophene moiety is known to bind to various receptors and enzymes, potentially inhibiting their activity. This interaction can modulate signaling pathways and lead to the desired biological effects. For example, the compound might inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound is compared to derivatives from the evidence below:
Q & A
Q. What are the optimal synthetic routes for preparing 1-((1-(Benzo[b]thiophen-3-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate, and how are key intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step protocols, starting with functionalization of the benzo[b]thiophene core. For example:
- Step 1: Alkylation or amination of the benzo[b]thiophene scaffold to introduce the propan-2-ylamino group .
- Step 2: Acetylation of the intermediate using acetic anhydride under controlled conditions (e.g., 0–5°C, with triethylamine as a base) to avoid over-acylation .
- Characterization: Intermediates are analyzed via -NMR, -NMR, and LC-MS to confirm regioselectivity and purity. For example, the benzo[b]thiophen-3-yl group exhibits distinct aromatic proton signals at δ 7.2–7.8 ppm in -NMR .
Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?
Methodological Answer:
- Solubility Screening: Use a solvent panel (e.g., DMSO, ethanol, aqueous buffers) with UV-Vis spectroscopy or HPLC to quantify solubility. Polar aprotic solvents like DMSO are often optimal for initial stock solutions .
- Stability Studies: Conduct accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to monitor decomposition products. LC-MS can identify hydrolyzed or oxidized derivatives .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular dynamics) predict the reactivity and regioselectivity of this compound in catalytic reactions?
Methodological Answer:
- DFT Calculations: Optimize the molecular geometry using Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO), identifying nucleophilic/electrophilic sites. For example, the acetyloxy group may act as an electron-withdrawing group, directing reactions to the benzo[b]thiophene ring .
- Reaction Path Sampling: Use tools like GRRM or AutoMeKin to map potential energy surfaces for reactions (e.g., hydrolysis of the acetate group) and predict dominant pathways .
Q. What strategies resolve contradictory bioactivity data across in vitro assays (e.g., cytotoxicity vs. anti-inflammatory effects)?
Methodological Answer:
- Dose-Response Optimization: Perform IC assays with rigorous controls (e.g., primary cell lines vs. immortalized cells) to account for cell-type-specific responses .
- Metabolite Profiling: Use LC-HRMS to identify active metabolites in cell culture media, which may explain discrepancies between nominal and effective concentrations .
- Statistical Validation: Apply response surface methodology (RSM) to model bioactivity as a function of experimental variables (e.g., pH, serum concentration) .
Q. How can reaction engineering principles improve the scalability of its synthesis while maintaining stereochemical integrity?
Methodological Answer:
- Continuous Flow Reactors: Optimize residence time and temperature to enhance yield and reduce racemization. For example, microreactors can improve heat transfer during exothermic amination steps .
- In Situ Monitoring: Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track intermediate formation and adjust parameters in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
